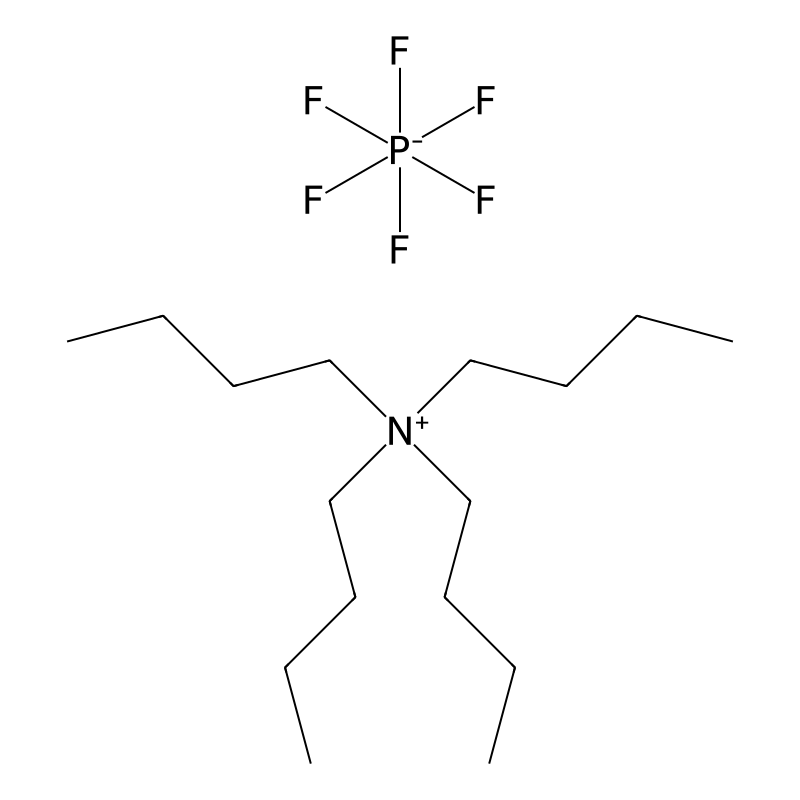

Tetrabutylammonium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrolyte in Nonaqueous Electrochemistry

Supporting electrolyte

TBA PF₆ acts as a supporting electrolyte in nonaqueous electrochemical studies. It helps conduct electricity in solutions without interfering with the reactions of interest. Its high solubility in several polar organic solvents like acetone and acetonitrile makes it suitable for various electrochemistry techniques like cyclic voltammetry, electrodeposition, and battery research. (Source: Wikipedia: Tetrabutylammonium hexafluorophosphate: )

Wide potential window

TBA PF₆ possesses a broad electrochemical window, meaning it remains stable over a large voltage range. This allows researchers to study a wider variety of materials and reactions without the electrolyte decomposing prematurely. (Source: Sigma-Aldrich: Tetrabutylammonium hexafluorophosphate 98%: )

Catalyst

- Biginelli reaction: TBA PF₆ can act as a catalyst for the Biginelli reaction, a crucial step in synthesizing various heterocyclic compounds like 3,4-dihydropyrimidin-2(1H)-ones and 3,4-dihydropyrimidine-2(1H)-thiones. These compounds possess diverse biological activities and find applications in drug discovery. (Source: Sigma-Aldrich: Tetrabutylammonium hexafluorophosphate 98%: )

Other Applications

Electropolymerization

Due to its supporting electrolyte properties, TBA PF₆ can facilitate the electropolymerization process, which involves forming polymeric materials through electrochemical reactions. This technique is crucial for studying and developing conductive polymers with potential applications in electronics, energy storage, and sensors. (Source: Sigma-Aldrich: Tetrabutylammonium hexafluorophosphate 98%: )

Redox flow batteries

TBA PF₆, combined with specific ionic liquids like 1-ethyl-3-methyl imidazolium hexafluorophosphate, can serve as a supporting electrolyte in non-aqueous redox flow batteries. These batteries offer potential advantages like scalability and long lifespans for energy storage applications. (Source: A Comparative Study of the Electrochemical Stability of Different Supporting Electrolytes in Aqueous and Non-Aqueous Redox Flow Batteries)

Tetrabutylammonium hexafluorophosphate is a quaternary ammonium salt with the molecular formula and a molecular weight of approximately 387.43 g/mol. It appears as an off-white powder and is known for its high solubility in polar organic solvents such as acetonitrile, but is insoluble in water . This compound is primarily utilized as a supporting electrolyte in electrochemical applications, particularly in cyclic voltammetry and in the synthesis of various chemical compounds .

While tetrabutylammonium hexafluorophosphate is primarily used in laboratory settings and does not have significant biological activity, it has been characterized as an irritant. Safety data indicate that it may cause skin and eye irritation upon contact . Its role as a biochemical reagent suggests potential applications in life sciences, although specific biological effects are not well-documented.

Tetrabutylammonium hexafluorophosphate can be synthesized through the reaction of tetrabutylammonium bromide with potassium hexafluorophosphate. The general procedure involves:

- Dissolving tetrabutylammonium bromide in a suitable solvent.

- Adding potassium hexafluorophosphate to the solution.

- Stirring the mixture at room temperature until complete dissolution.

- Isolating the product through precipitation or crystallization techniques.

Other methods may involve ion-exchange processes to purify the compound further .

Tetrabutylammonium hexafluorophosphate has several important applications:

- Electrochemistry: It is widely used as a supporting electrolyte in electrochemical studies, particularly cyclic voltammetry.

- Organic Synthesis: The compound serves as a reagent in various organic reactions, including those that require a strong Lewis acid.

- Sensing Technologies: It is utilized in the development of sensors for detecting explosives and other hazardous materials due to its ability to form conductive films .

Interaction studies involving tetrabutylammonium hexafluorophosphate often focus on its role in electrochemical systems. Research indicates that it can enhance the conductivity of electrolytic solutions, facilitating better performance in electrochemical cells and sensors. Additionally, studies have explored its interactions with various organic compounds during synthesis, revealing insights into reaction mechanisms and product formation .

Tetrabutylammonium hexafluorophosphate shares similarities with other quaternary ammonium salts and phosphonium salts. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Used primarily as a phase transfer catalyst | |

| Tetraethylammonium bromide | Smaller alkyl groups, used in organic synthesis | |

| Hexadecyltrimethylammonium bromide | Long-chain surfactant properties | |

| Triphenylphosphine | Used extensively in catalysis and organic synthesis |

Tetrabutylammonium hexafluorophosphate is unique due to its application as an electrolyte in electrochemical systems, which distinguishes it from other similar compounds that may not exhibit such properties.

GHS Hazard Statements

H302 (15.09%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (92.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.